5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO4/c18-16(19)14-10-15(21-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-10H,(H,18,19) |
InChI Key |
CUEWICQMXPNFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Coupling of Precursors
- The key step involves coupling a phenolic compound (4-phenoxyphenyl derivative) with an isoxazole precursor.
- Cyclization is typically conducted at elevated temperatures ranging from 130°C to 160°C to facilitate ring closure and substitution.
- Solvents such as ethers (e.g., tetrahydrofuran), aromatic hydrocarbons (e.g., toluene), or halogenated hydrocarbons (e.g., dichloromethane) are commonly used to dissolve reactants and control reaction kinetics.
Hydroxylamine-Mediated Isoxazole Formation
- Hydroxylamine reacts with β-ketoesters or β-diketones to form isoxazole rings.
- The reaction temperature is maintained between 0°C and 40°C to avoid side reactions and decomposition of intermediates.
- Hydroxylamine hydrochloride is often used in 1 to 4 molar equivalents relative to the starting material.
- After cyclization, the intermediate esters are hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water) to yield the carboxylic acid.
Ester Hydrolysis to Carboxylic Acid
- Ethyl esters of 5-(4-phenoxyphenyl)isoxazole-3-carboxylate are hydrolyzed using sodium hydroxide in ethanol/water mixtures at room temperature.
- The reaction is rapid, often complete within minutes, followed by acidification with hydrochloric acid to precipitate the carboxylic acid product.
- The product is then extracted with ethyl acetate, washed, dried, and purified by recrystallization.
Representative Synthetic Procedure (Literature-Based)
Comparative Data on Reaction Conditions and Yields
Research Findings and Optimization Notes
- Molecular modeling studies indicate that substitutions on the isoxazole ring, such as the 4-phenoxyphenyl group, enhance binding affinity in biological targets, justifying the synthetic focus on this compound.
- Differential Scanning Calorimetry (DSC) and NMR analyses confirm the thermal stability and structural integrity of the synthesized acid, important for pharmaceutical applications.
- The use of hydroxylamine in controlled molar excess and mild temperatures minimizes side reactions and improves selectivity toward the desired isoxazole carboxylic acid.
- Ester hydrolysis under mild alkaline conditions is a robust and scalable step, suitable for industrial synthesis.
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Isoxazole ring formation | Cyclization | β-ketoester + hydroxylamine hydrochloride | 0–40°C, ethanol | Isoxazole ester intermediate |
| Ester hydrolysis | Saponification | NaOH in ethanol/water | RT, 5 min to 2 h | This compound |
| Acidification & purification | Acid-base extraction | HCl, ethyl acetate | pH 2, recrystallization | Pure carboxylic acid |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group undergoes hydrolysis under specific conditions:
| Reaction | Conditions | Products | Application |
|---|---|---|---|
| Ester → Carboxylic Acid | Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) | 5-(4-phenoxyphenyl)isoxazole-3-carboxylic acid | Synthesis of active pharmaceutical ingredients (APIs) |
| Amide Hydrolysis | Prolonged reflux with HCl (6M) | Corresponding amine + isoxazole-3-carboxylic acid | Degradation studies of drug metabolites |
Mechanistic Insight : Acid-catalyzed ester hydrolysis proceeds via nucleophilic acyl substitution, while base-mediated hydrolysis involves deprotonation followed by attack of hydroxide ion.
Substitution Reactions
The isoxazole ring and phenyl group participate in electrophilic/nucleophilic substitutions:
Limitations : Steric hindrance from the phenoxyphenyl group reduces reactivity at the 5-position of the isoxazole ring .
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in [3+2] cycloadditions and ring-opening transformations:
Mechanism : Copper-catalyzed cycloaddition proceeds via nitrile oxide intermediates, while ring-opening involves nucleophilic attack at the isoxazole oxygen .
Functional Group Interconversions
The carboxylic acid group serves as a handle for derivatization:
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Esterification | SOCl₂ → ROH (R = Me, Et) | Methyl/ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate | 85–92% |
| Amide Formation | EDCI/HOBt, RNH₂ | 5-(4-phenoxyphenyl)isoxazole-3-carboxamide | 70–78% |
Optimization : Esterification yields improve with SOCl₂ as an activating agent, avoiding side products.
Reductive Transformations
Selective reduction of the isoxazole ring is achievable under controlled conditions:
Caution : Over-reduction leads to ring cleavage, forming ketone byproducts.
Oxidation Reactions
The phenoxyphenyl moiety undergoes oxidative transformations:
Structural Impact : Oxidation of the phenoxy group alters electronic properties, affecting binding to biological targets like xanthine oxidase .
Stability and Degradation Pathways
Critical stability data under accelerated conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0 (37°C) | Decarboxylation → isoxazole ring aromatization | 48h |
| UV Light (λ = 254 nm) | Photooxidation of phenoxyphenyl group | 12h |
Storage Recommendations : Stable at −20°C under inert atmosphere; sensitive to prolonged UV exposure .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that isoxazole derivatives, including 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, a series of synthesized isoxazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain isoxazole derivatives can induce apoptosis in cancer cell lines by activating specific pathways, such as the p53 pathway. This mechanism involves increasing the expression levels of pro-apoptotic factors and inhibiting cell proliferation . The ability of these compounds to target cancer cells while sparing normal cells highlights their therapeutic potential.
Therapeutic Agents for Infectious Diseases
this compound is being explored for its role in developing therapeutic agents against infectious diseases like tuberculosis. Its mechanism of action includes disrupting bacterial cell wall synthesis, which is crucial for the survival of pathogens such as Mycobacterium tuberculosis.
Agricultural Applications
Plant Growth Regulators
The compound has been identified as a potential plant growth regulator. Isoxazole derivatives are known to influence plant physiological processes such as growth and organogenesis. Specifically, this compound has shown effectiveness in regulating plant growth by acting as a growth inhibitor or sterilizing agent. This application could lead to advancements in agricultural practices by improving crop yield and managing plant diseases .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength. Research into the use of isoxazole derivatives in polymer formulations suggests that they can improve the performance of coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings :
- Electron-withdrawing groups (EWGs) , such as nitro (11h), accelerate reactions (1 hour vs. 22–24 hours for methoxy derivatives) but may complicate purification due to increased reactivity .
- Methoxy groups (11e, 11f, 11g) generally provide higher yields (60–69%) compared to carboxy (44%) or chloro (19%) substituents, likely due to balanced electronic effects .
Physicochemical and Spectroscopic Properties
Structural variations influence spectroscopic signatures and physical properties:
Table 2: Spectroscopic and Physical Property Comparison
Key Findings :
- C=O stretches in IR spectra are consistent across derivatives (1710–1730 cm⁻¹), confirming the carboxylic acid/ester functionality .
- C4-H proton resonance in $^1$H NMR (6.55–6.90 ppm) is characteristic of the isoxazole ring and unaffected by substituent electronic effects .
- Physical states vary from oils (e.g., ethyl ester 3) to crystalline solids, influenced by substituent polarity and molecular symmetry .
Reactivity and Functionalization
Isoxazole derivatives exhibit distinct reactivity patterns:
Hydrogenation Behavior:
- Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (3) undergoes selective hydrogenation to form β-amino-ketone 5 via N-O bond cleavage, bypassing benzoyl group reduction. This highlights the stability of electron-rich substituents under catalytic hydrogenation .
Ester Hydrolysis:
- Styryl esters (3a-h) are hydrolyzed to carboxylic acids (4a-h) under acidic conditions (HCl, 2 hours), demonstrating the lability of ester groups in isoxazole systems .
Biological Activity
5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the implications of its activity in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The compound belongs to the isoxazole class, characterized by a five-membered ring containing an oxygen and a nitrogen atom. The synthesis typically involves the condensation of phenolic compounds with isoxazole derivatives, leading to various substitutions that can enhance biological activity. For instance, studies have shown that modifications at different positions of the isoxazole ring can significantly affect its pharmacological properties .
1. Antimicrobial Activity
This compound and its derivatives have been evaluated for antimicrobial properties against a range of bacterial and fungal strains. Research indicates that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold have shown Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5-(4-Phenoxyphenyl)isoxazole | 40-50 | Antibacterial |
| N-(2-chloro-5-nitrophenyl)-5-methylisoxazole | 15-20 | Antifungal |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancers. The compound has demonstrated cytotoxicity with IC50 values ranging from 0.7 to 35.2 µM, indicating selective activity against cancer cells compared to normal cells .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF7 | 2.3 | Doxorubicin |
| HCT116 | 4.7 | Sorafenib |
| Huh7 | 3.8 | 5-Fluorouracil |
The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which can lead to reduced oxidative stress in cells .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound was found to exhibit strong antibacterial activity against E. coli and S. aureus with MIC values significantly lower than those observed for conventional antibiotics .
Case Study 2: Anticancer Screening
A series of indole-isoxazole hybrids were synthesized and tested for their anticancer activities. Among these, derivatives containing the phenoxy group demonstrated enhanced selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells, highlighting the potential for developing targeted cancer therapies based on this scaffold .
Q & A
Q. What synthetic strategies are commonly employed for preparing 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid derivatives?
The synthesis typically involves two key steps: (1) chalcone intermediate formation via aldol condensation of substituted benzaldehydes with ketones in alkaline media, and (2) cyclocondensation with hydroxylamine hydrochloride under controlled pH conditions (acetic acid/sodium acetate buffer, pH ~4). This pH ensures nucleophilic attack by hydroxylamine at the most electrophilic carbon of the 2,4-diketoester intermediate, favoring regioselective isoxazole ring formation . For example, ethyl 5-(p-substituted styryl)-isoxazole-3-carboxylates were synthesized in yields >70% using this method .
Q. How are key physicochemical properties (e.g., polarity, stability) determined for this compound?
Computational tools and experimental data from analogous structures (e.g., 5-(4-Methoxyphenyl)isoxazole derivatives) provide insights:
- Topological polar surface area (TPSA): ~61.6 Ų (indicative of moderate solubility in polar solvents) .
- Stability: Avoid prolonged exposure to light, moisture, and high temperatures. Storage in airtight containers under inert gas (e.g., N₂) is recommended .
- Hydrogen bonding: 0 hydrogen bond donors and 5 acceptors, suggesting limited intermolecular interactions in non-polar matrices .
Advanced Research Questions
Q. How can structural modifications (e.g., phenoxy vs. methoxy substituents) influence bioactivity?
Substituting the phenoxy group with electron-donating groups (e.g., methoxy) enhances anti-inflammatory activity in murine models. For instance, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate showed 40% edema inhibition at 50 mg/kg, attributed to increased electron density at the isoxazole ring, improving target binding . Conversely, nitro or bromo substituents reduce solubility, necessitating prodrug strategies .
Q. What analytical techniques resolve contradictions in regioselectivity during synthesis?
Discrepancies in cyclization outcomes (e.g., 3- vs. 5-substituted isoxazoles) are addressed via:
- NMR spectroscopy: Distinct ¹H/¹³C shifts for C-3 (δ ~160 ppm) vs. C-5 (δ ~170 ppm) confirm regiochemistry .
- X-ray crystallography: Resolves ambiguity in crystal packing and substituent orientation .
- Kinetic studies: Monitoring reaction progress under varying pH and temperature identifies optimal conditions for desired regioisomer formation .
Q. How do salt forms or polymorphs affect pharmacological properties?
Mesylate, hydrochloride, and tartrate salts of related isoxazole derivatives exhibit improved solubility (e.g., mesylate salt: aqueous solubility >10 mg/mL vs. free acid: <1 mg/mL) and bioavailability . Polymorph screening (via solvent recrystallization or thermal analysis) reveals Form I (melting point 147–151°C) as the most stable, with 30% higher oral absorption in preclinical models .
Methodological Challenges
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization: Freeze-drying the carboxylic acid form reduces hydrolytic degradation.
- Excipient compatibility: Co-formulation with cyclodextrins or cellulose derivatives prevents aggregation and oxidation .
- Accelerated stability studies: Storage at 40°C/75% RH for 6 months predicts shelf-life under ambient conditions .
Q. How is the compound’s interaction with biological targets (e.g., glutamate receptors) validated?
- Radioligand binding assays: Competition studies using [³H]quisqualic acid (IC₅₀ ~50 nM for Sxc⁻ transporter inhibition) .
- Molecular docking: Simulations with CB2 receptor models highlight key interactions (e.g., hydrogen bonding with Trp 258) .
- In vivo efficacy: Dose-dependent reduction in tumor growth (50 mg/kg/day, p.o.) in xenograft models correlates with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
